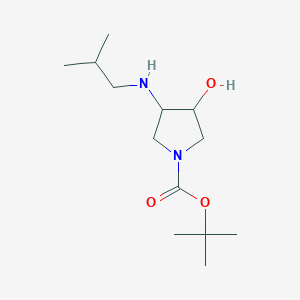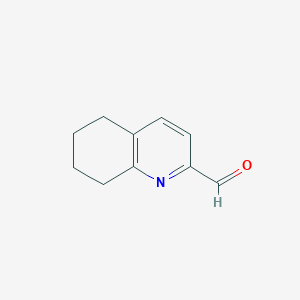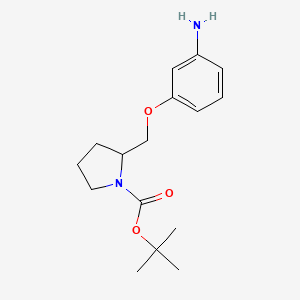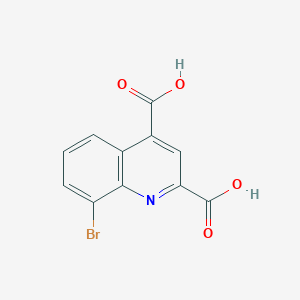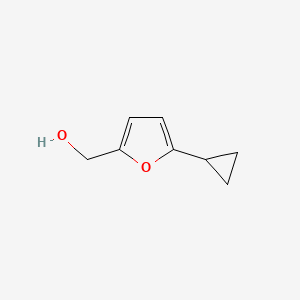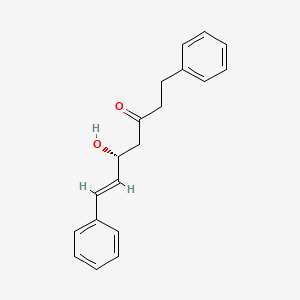
Sakuranetin
Vue d'ensemble
Description
La sakuranétine est un flavonoïde 7-O-méthylé d'origine naturelle, identifié pour la première fois dans l'écorce du cerisier (Prunus spp.) en tant qu'aglycone de la sakuranine. Elle a depuis été retrouvée dans diverses plantes, dont l'armoise des champs (Artemisia campestris), la boesenbergia pandurata, le baccharis spp., le bouleau spp., le noyer spp. et le sumac spp. Chez les plantes, la sakuranétine fonctionne comme une phytoalexine, synthétisée à partir de son précurseur, la naringénine, et est la seule phytoalexine phénolique connue dans le riz. Elle est libérée en réponse à différents stress abiotiques et biotiques tels que l'irradiation ultraviolette, l'acide jasmonique, le chlorure cuivrique, la L-méthionine et la coronatine, une phytotoxine .
Applications De Recherche Scientifique
Sakuranetin has been widely studied for its diverse pharmacological benefits, including:
Antioxidant: It exhibits strong antioxidant properties, protecting cells from oxidative stress.
Anti-inflammatory: this compound has been shown to reduce inflammation in various models.
Antimicrobial: It has antimicrobial activity against bacteria, fungi, and viruses.
Anticancer: this compound has antiproliferative activity against various cancer cell lines, including melanoma, esophageal squamous cell carcinoma, and colon cancer.
Neuroprotective: It offers protection to brain cells through antioxidation mechanisms and inhibition of inflammatory mediators.
Antidiabetic: This compound has shown potential in regulating glucose uptake and improving insulin sensitivity
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La sakuranétine peut être synthétisée par différentes méthodes. Une approche consiste en l'acétylation sélective en O de la dihydroquercétine en utilisant l'anhydride acétique . Une autre méthode implique la biosynthèse de novo de la sakuranétine à partir du glucose en utilisant une levure Saccharomyces cerevisiae modifiée. Ce processus implique une série d'intégrations de gènes hétérogènes pour construire une voie de biosynthèse de la sakuranétine à partir du glucose . De plus, une approche d'ingénierie de co-culture modulaire utilisant Escherichia coli a été utilisée pour produire de la sakuranétine à partir de substrats carbonés simples tels que le glucose .
Méthodes de production industrielle
La production industrielle de sakuranétine repose principalement sur des méthodes biotechnologiques en raison des limites de l'extraction naturelle. Les souches modifiées de Saccharomyces cerevisiae et d'Escherichia coli ont montré des résultats prometteurs dans la production de sakuranétine à des rendements plus élevés, ce qui les rend adaptées aux applications industrielles .
Analyse Des Réactions Chimiques
Types de réactions
La sakuranétine subit diverses réactions chimiques, notamment :
Oxydation : La sakuranétine peut être oxydée pour former différents dérivés.
Réduction : Les réactions de réduction peuvent convertir la sakuranétine en ses alcools correspondants.
Substitution : La sakuranétine peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle et méthoxy.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme l'anhydride acétique et le méthanol sont couramment utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés, méthoxylés et acétylés de la sakuranétine .
Applications de la recherche scientifique
La sakuranétine a été largement étudiée pour ses divers avantages pharmacologiques, notamment :
Antioxydant : Elle présente de fortes propriétés antioxydantes, protégeant les cellules du stress oxydatif.
Anti-inflammatoire : Il a été démontré que la sakuranétine réduisait l'inflammation dans divers modèles.
Antimicrobien : Elle a une activité antimicrobienne contre les bactéries, les champignons et les virus.
Anticancéreux : La sakuranétine a une activité antiproliférative contre diverses lignées de cellules cancéreuses, notamment le mélanome, le carcinome épidermoïde de l'œsophage et le cancer du côlon.
Neuroprotecteur : Elle offre une protection aux cellules cérébrales grâce à des mécanismes antioxydants et à l'inhibition des médiateurs inflammatoires.
Antidiabétique : La sakuranétine a montré un potentiel dans la régulation de l'absorption du glucose et l'amélioration de la sensibilité à l'insuline
Mécanisme d'action
La sakuranétine exerce ses effets par le biais de diverses cibles moléculaires et voies. Elle fonctionne comme un antioxydant en piégeant les radicaux libres et en améliorant l'activité des enzymes antioxydantes. Ses effets anti-inflammatoires sont médiés par l'inhibition des cytokines et des enzymes pro-inflammatoires telles que la cyclooxygénase et la lipoxygénase. La sakuranétine module également les voies de signalisation impliquées dans la prolifération cellulaire, l'apoptose et les réponses immunitaires, contribuant à ses effets anticancéreux et neuroprotecteurs .
Mécanisme D'action
Sakuranetin exerts its effects through various molecular targets and pathways. It functions as an antioxidant by scavenging free radicals and enhancing the activity of antioxidant enzymes. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase. This compound also modulates signaling pathways involved in cell proliferation, apoptosis, and immune responses, contributing to its anticancer and neuroprotective effects .
Comparaison Avec Des Composés Similaires
La sakuranétine est structurellement similaire à d'autres flavanones méthoxylées, telles que la naringénine et l'ériodictyol. elle est unique en raison de son motif de substitution spécifique en 7-méthoxy et de son rôle de phytoalexine dans le riz. Les composés similaires incluent :
Naringénine : Un précurseur de la sakuranétine, connu pour ses propriétés antioxydantes et anti-inflammatoires.
Eriodictyol : Une autre flavanone méthoxylée présentant des activités biologiques similaires mais des motifs de substitution différents.
Hespérétine : Une flavanone présente dans les agrumes possédant des propriétés antioxydantes et anti-inflammatoires
La combinaison unique des activités biologiques de la sakuranétine et son rôle de phytoalexine en font un composé d'un intérêt majeur dans la recherche scientifique et les applications industrielles.
Propriétés
IUPAC Name |
(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOJDHGQRNZXQQ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sakuranetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030090 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2957-21-3 | |
| Record name | Sakuranetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2957-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sakuranetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002957213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sakuranetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08517 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4',5-dihydroxy-7-methoxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAKURANETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O38P61299 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sakuranetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030090 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152 °C | |
| Record name | Sakuranetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030090 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B8019516.png)
![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B8019519.png)
